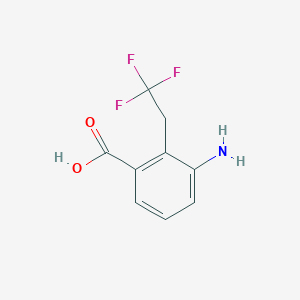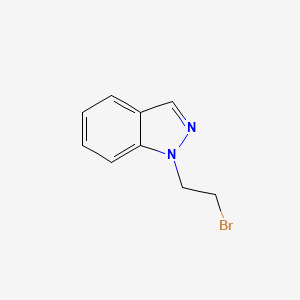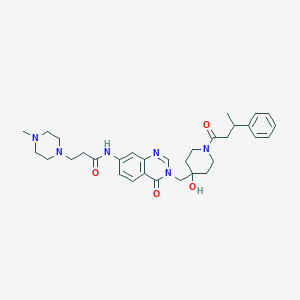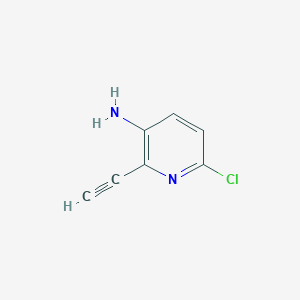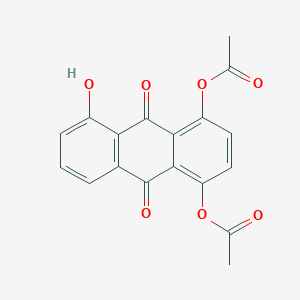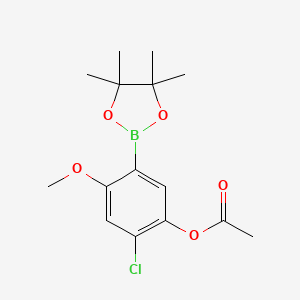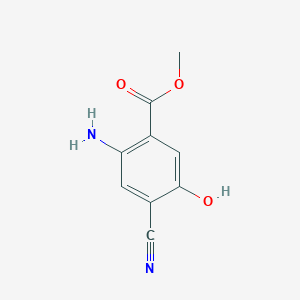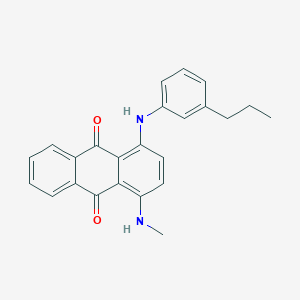
1-(Methylamino)-4-(3-propylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of the methylamino and propylphenylamino groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione could have applications in:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Potential use in studying biological processes or as a fluorescent marker.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in organic electronics, dyes, or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. In industrial applications, it could act as a catalyst or participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound with a simpler structure.
1-Aminoanthracene: A derivative with a single amino group.
9,10-Anthraquinone: An oxidized form of anthracene.
Uniqueness
1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups and their positions on the anthracene ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
114608-60-5 |
|---|---|
Molecular Formula |
C24H22N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(methylamino)-4-(3-propylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H22N2O2/c1-3-7-15-8-6-9-16(14-15)26-20-13-12-19(25-2)21-22(20)24(28)18-11-5-4-10-17(18)23(21)27/h4-6,8-14,25-26H,3,7H2,1-2H3 |
InChI Key |
LBQOMFISWBJNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



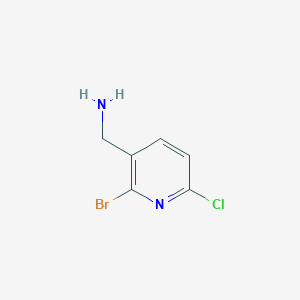
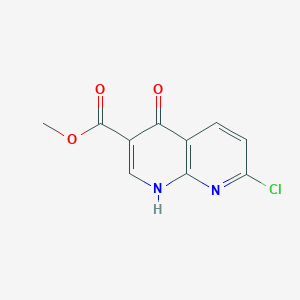
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
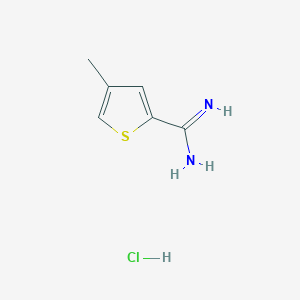
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
